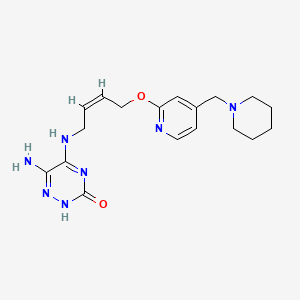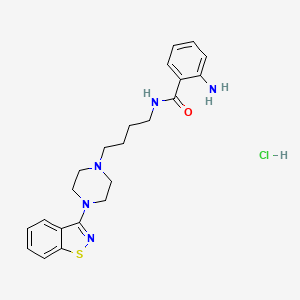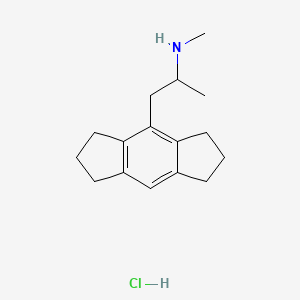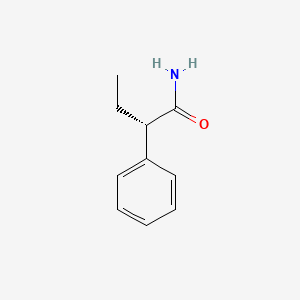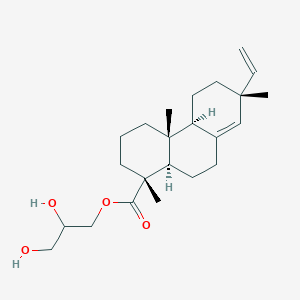
Glyceryl 1-sandaracopimarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le glycéryl 1-sandaracopimarate est un composé chimique connu pour sa structure et ses propriétés uniques. Il est systématiquement nommé acide 1-phénanthrènecarboxylique, 7-éthényl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodécahydro-1,4a,7-triméthyl-, ester 2,3-dihydroxypropyle, (1R,4AR,4BS,7R,10AR)-
Méthodes De Préparation
La synthèse du glycéryl 1-sandaracopimarate implique plusieurs étapes. Une méthode courante comprend l'estérification de l'acide 1-phénanthrènecarboxylique avec des dérivés du glycéryl dans des conditions de réaction spécifiques. Le processus implique généralement l'utilisation de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée .
Dans les milieux industriels, la production de glycéryl 1-sandaracopimarate peut impliquer des processus d'estérification à grande échelle utilisant des équipements de pointe pour maintenir la cohérence et l'efficacité. Les conditions de réaction sont optimisées pour atteindre des rendements élevés et minimiser les sous-produits .
Analyse Des Réactions Chimiques
Le glycéryl 1-sandaracopimarate subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .
4. Applications de la recherche scientifique
Chimie : Il est utilisé comme précurseur dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions chimiques.
5. Mécanisme d'action
Le mécanisme d'action du glycéryl 1-sandaracopimarate implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense qu'il exerce ses effets en modulant l'activité de certaines enzymes et de certains récepteurs, ce qui entraîne des modifications des processus cellulaires. Par exemple, son activité anti-inflammatoire peut être due à sa capacité à inhiber la production de cytokines pro-inflammatoires .
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of Glyceryl 1-sandaracopimarate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Le glycéryl 1-sandaracopimarate peut être comparé à d'autres composés similaires, tels que le monostéarate de glycéryle et le dibéhénate de glycéryle. Bien que ces composés partagent certaines similitudes structurelles, le glycéryl 1-sandaracopimarate est unique en raison de sa liaison ester spécifique et de sa structure à base de phénanthrène . Cette singularité contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Conclusion
Le glycéryl 1-sandaracopimarate est un composé polyvalent qui a un potentiel important dans la recherche scientifique et les applications industrielles. Sa structure et ses propriétés uniques en font un sujet précieux pour des études et des développements supplémentaires.
Propriétés
Numéro CAS |
1700652-03-4 |
|---|---|
Formule moléculaire |
C23H36O4 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl (1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C23H36O4/c1-5-21(2)12-9-18-16(13-21)7-8-19-22(18,3)10-6-11-23(19,4)20(26)27-15-17(25)14-24/h5,13,17-19,24-25H,1,6-12,14-15H2,2-4H3/t17?,18-,19+,21-,22+,23+/m0/s1 |
Clé InChI |
PRWMUDHYEYIBMF-KKWFTXCGSA-N |
SMILES isomérique |
C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OCC(CO)O)C)C=C |
SMILES canonique |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OCC(CO)O)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


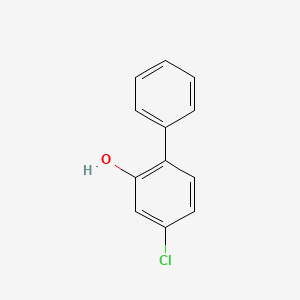

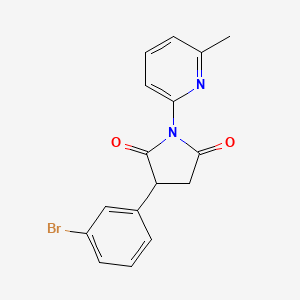
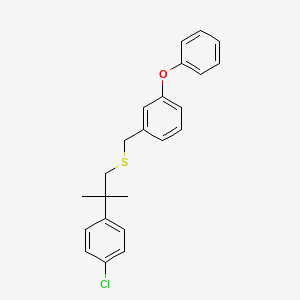
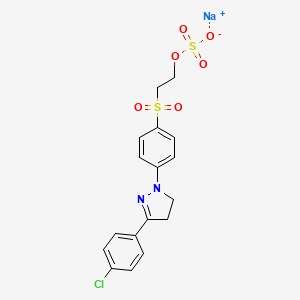
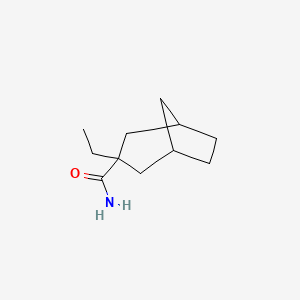
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)

